(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one
Overview
Description
(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and methoxy groups
Mechanism of Action
Target of Action
The primary target of Curcumin-d6 is the Androgen receptor . This receptor plays a crucial role in the development and progression of certain types of cancer, including prostate cancer .
Mode of Action
Curcumin-d6 acts as an inhibitor of the Androgen receptor . By binding to this receptor, it prevents the receptor’s normal function, which can lead to a decrease in the growth of cancer cells .
Biochemical Pathways
Curcumin-d6 also inhibits Glyoxalase 1 , an enzyme involved in the detoxification of methylglyoxal, a by-product of glycolysis . This inhibition can lead to an increase in the levels of methylglyoxal, which can cause various metabolic changes in the cell .
Pharmacokinetics
It is known that curcumin, in general, has poor water solubility, which can affect its bioavailability . Various strategies, such as the development of nanoformulations, are being explored to improve the bioavailability of curcumin .
Result of Action
The inhibition of the Androgen receptor and Glyoxalase 1 by Curcumin-d6 can lead to a decrease in the growth of cancer cells . Specifically, it has been shown to inhibit the growth of various cancer cell lines, including those derived from prostate cancer, breast cancer, and brain astrocytoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one typically involves multi-step organic reactions. One common approach is the copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization/[1,2]-acyl shift pathway . This method enables the atom-economical synthesis of complex molecules under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Natural products with benzopyran rings, known for their diverse pharmacological activities.
Flavonoids: Polyphenolic compounds with antioxidant properties.
Curcuminoids: Compounds related to curcumin, known for their anti-inflammatory and anticancer activities.
Uniqueness
(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(1E,4Z,6E)-5-hydroxy-1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]hepta-1,4,6-trien-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-13,22,24-25H,1-2H3/b7-3+,8-4+,16-13-/i1D3,2D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSSTSXXLLKKK-JGJCSXQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=CC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)/C=C/C(=C/C(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])/O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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